Home > Products > Screening Compounds P84002 > N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide
N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide -

N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide

Catalog Number: EVT-5876857
CAS Number:
Molecular Formula: C16H16N2O5S
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride (SSR240612)

Compound Description: SSR240612 is a potent, orally active, non-peptide antagonist of the bradykinin B1 receptor. It demonstrates high selectivity for the B1 receptor over the B2 receptor (500- to 1000-fold) and exhibits antagonistic activity in various in vivo models of inflammation and pain. []

Relevance: SSR240612 shares the 1,3-benzodioxol-5-yl moiety with N-(1,3-benzodioxol-5-yl)-4-[methyl(methylsulfonyl)amino]benzamide. Both compounds also contain an amide linkage to a substituted phenyl ring, suggesting potential similarities in their binding interactions with target proteins. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a nitro reduction metabolite of venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor used for treating hematologic malignancies. It is a significant metabolite found in feces, likely formed by gut bacteria. []

Relevance: While M30 does not directly share the 1,3-benzodioxol-5-yl moiety with N-(1,3-benzodioxol-5-yl)-4-[methyl(methylsulfonyl)amino]benzamide, both compounds are benzamide derivatives. The presence of a sulfonamide group in both structures suggests possible similarities in their physicochemical properties and metabolic pathways. []

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is a major human metabolite of venetoclax, formed through enzymatic oxidation of the dimethyl cyclohexenyl moiety followed by cyclization. It is considered a disproportionate human metabolite but is not expected to have clinically relevant on- or off-target pharmacological activities. []

Relevance: Similar to M30, M27 is a benzamide derivative and contains a sulfonamide group, highlighting potential similarities in physicochemical properties and metabolism with N-(1,3-benzodioxol-5-yl)-4-[methyl(methylsulfonyl)amino]benzamide. []

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: Ivacaftor is an approved potentiator for the treatment of cystic fibrosis caused by the ΔF508 mutation in cystic fibrosis transmembrane conductance regulator (CFTR). It improves the chloride channel function of CFTR. []

Relevance: Although Ivacaftor has a distinct structure from N-(1,3-benzodioxol-5-yl)-4-[methyl(methylsulfonyl)amino]benzamide, it acts as a potentiator for CFTR, a protein involved in chloride channel function. This highlights the potential for targeting different proteins involved in related pathways with structurally diverse compounds. []

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This compound is an investigational corrector for the treatment of cystic fibrosis caused by the ΔF508 mutation in CFTR. It aims to improve the cellular processing of the mutated CFTR protein. []

Relevance: This investigational corrector shares the 1,3-benzodioxol-5-yl moiety with N-(1,3-benzodioxol-5-yl)-4-[methyl(methylsulfonyl)amino]benzamide. This structural similarity could indicate potential shared binding interactions with cellular targets, although their overall structures and functions differ. []

Compound Description: This compound is another investigational corrector for the treatment of cystic fibrosis caused by the ΔF508 mutation in CFTR. It aims to improve the cellular processing of the mutated CFTR protein. []

Relevance: Like the previous corrector, this compound shares the 1,3-benzodioxol-5-yl moiety with N-(1,3-benzodioxol-5-yl)-4-[methyl(methylsulfonyl)amino]benzamide. The presence of this common structural feature suggests potential similarities in their interactions with cellular components, despite having different overall structures and therapeutic targets. []

N-(1-(((cyanomethyl)amino)carbonyl)cyclohexyl)-4-(2-(4-methyl-piperazin-1-yl)-1,3-thiazol-4-yl)benzamide (L-006235)

Compound Description: L-006235 is a basic, lipophilic cathepsin K inhibitor that demonstrates increased activity against cathepsin K in cell-based assays compared to its potency against the isolated enzyme. []

Relevance: Although L-006235 is structurally distinct from N-(1,3-benzodioxol-5-yl)-4-[methyl(methylsulfonyl)amino]benzamide, it highlights the concept of lysosomotropic compounds, which can accumulate in lysosomes and affect the activity of lysosomal enzymes like cathepsin K. This concept might be relevant for understanding the cellular behavior of N-(1,3-benzodioxol-5-yl)-4-[methyl(methylsulfonyl)amino]benzamide, depending on its physicochemical properties. []

Balicatib

Compound Description: Balicatib is another basic, lipophilic cathepsin K inhibitor, similar in nature to L-006235. It also demonstrates increased activity in cell-based assays and potential off-target effects on other lysosomal cysteine cathepsins. []

Relevance: While structurally different from N-(1,3-benzodioxol-5-yl)-4-[methyl(methylsulfonyl)amino]benzamide, balicatib reinforces the concept of lysosomotropic behavior observed in basic cathepsin K inhibitors, which might be relevant for understanding the cellular actions of N-(1,3-benzodioxol-5-yl)-4-[methyl(methylsulfonyl)amino]benzamide. []

Relevance: L-873724 demonstrates that structural features beyond simple binding affinity can influence a compound's activity and selectivity. This finding emphasizes the importance of considering factors like cellular accumulation and potential off-target interactions when evaluating the pharmacological profile of N-(1,3-benzodioxol-5-yl)-4-[methyl(methylsulfonyl)amino]benzamide. []

(+)-(R)-trans-4-(1-aminoethyl)-N-(4-pyridyl)cyclohexane carboxamide dihydrochloride

Compound Description: This compound is used in a method for preparing pancreatic hormone-producing cells from human induced pluripotent stem cells. Its specific role in the differentiation process is not explicitly defined in the provided abstract. []

Relevance: While this compound appears structurally distinct from N-(1,3-benzodioxol-5-yl)-4-[methyl(methylsulfonyl)amino]benzamide, it highlights the potential for small molecules to influence cellular differentiation and function. This observation suggests the possibility of exploring N-(1,3-benzodioxol-5-yl)-4-[methyl(methylsulfonyl)amino]benzamide for potential effects on cellular differentiation pathways, depending on its biological activity profile. []

6-[[2-[[4-(2,4-dichlorophenyl)-5-(4-methyl-1H-imidazol-2-yl)-2-pyrimidinyl]amino]ethyl]amino]nicotinonitryl

Compound Description: This compound is used, alongside activin, in a method for preparing pancreatic hormone-producing cells from human induced pluripotent stem cells. Its specific role in the differentiation process is not detailed in the provided abstract. []

Relevance: While structurally different from N-(1,3-benzodioxol-5-yl)-4-[methyl(methylsulfonyl)amino]benzamide, this compound further reinforces the potential for small molecules to impact cellular differentiation and function. This observation suggests a potential area for investigation regarding the effects of N-(1,3-benzodioxol-5-yl)-4-[methyl(methylsulfonyl)amino]benzamide on cellular differentiation, depending on its biological activity. []

(2'Z,3'E)-6-brominedirubin-3'-oxime

Compound Description: This compound, like the previous one, is also used in a method for preparing pancreatic hormone-producing cells from human induced pluripotent stem cells. Its specific role in the differentiation process is not explained in the provided abstract. []

Relevance: This compound, although structurally distinct from N-(1,3-benzodioxol-5-yl)-4-[methyl(methylsulfonyl)amino]benzamide, reinforces the idea that small molecules can influence cellular differentiation and function, suggesting the potential for N-(1,3-benzodioxol-5-yl)-4-[methyl(methylsulfonyl)amino]benzamide to affect cellular differentiation pathways, depending on its biological activity profile. []

4-[4-(1,3-benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]-benzamide

Compound Description: This compound is utilized in a later stage of the method for preparing pancreatic hormone-producing cells from human induced pluripotent stem cells, where it is included in a medium alongside retinoic acid, dorsomorphin, and basic fibroblast growth factor. Its specific role in the differentiation process is not elaborated upon in the provided abstract. []

Relevance: This compound shares the 1,3-benzodioxol-5-yl moiety with N-(1,3-benzodioxol-5-yl)-4-[methyl(methylsulfonyl)amino]benzamide and is also a benzamide derivative, indicating potential shared structural features and possible similarities in their interactions with cellular targets, although their precise functions might differ. []

N-[2-[[(3S,4S)-1-E4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide (INCB3344)

Compound Description: INCB3344 is a CCR2 antagonist that has been shown to reverse pain-associated changes in the dorsal horn spinal cord of rats with neuropathic pain. []

Relevance: INCB3344 shares the 1,3-benzodioxol-5-yl moiety with N-(1,3-benzodioxol-5-yl)-4-[methyl(methylsulfonyl)amino]benzamide. This shared structural feature suggests that both compounds might exhibit similar binding interactions with certain protein targets, although their overall structures and biological activities may differ. []

Properties

Product Name

N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[methyl(methylsulfonyl)amino]benzamide

Molecular Formula

C16H16N2O5S

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C16H16N2O5S/c1-18(24(2,20)21)13-6-3-11(4-7-13)16(19)17-12-5-8-14-15(9-12)23-10-22-14/h3-9H,10H2,1-2H3,(H,17,19)

InChI Key

SUSAFVMLGPLVFT-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.